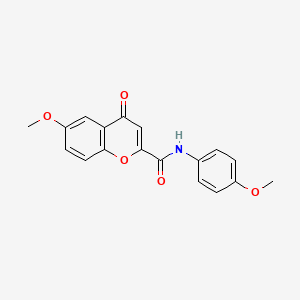

![molecular formula C13H19BrN2O B2623110 2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]ethanol CAS No. 415721-83-4](/img/structure/B2623110.png)

2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]ethanol” is a derivative of phenethyl alcohol . It is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction .

Synthesis Analysis

The synthesis of “2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]ethanol” was prepared from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine . Technological parameters including raw material ratio, reaction time, and temperature were optimized . The reaction occurred in a mole ratio of 1:1.10 under 115 ℃ for 4 hours to give the product in 88.5% yield .Molecular Structure Analysis

The structure of the compound was confirmed by HRMS, IR, 1H and 13C NMR experiments . The crystal structure of a similar compound, “7-(2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}ethoxy)-2H-chromen-2-one”, has been reported .Chemical Reactions Analysis

The compound “2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]ethanol” is involved in various chemical reactions. For instance, it participates in the preparation of novel P-chirogenic phosphines with a sulfur-chelating arm (P*,S-hybrid ligand) .Applications De Recherche Scientifique

Antibacterial Activity

Piperazine derivatives, including this compound, have been investigated for their antibacterial properties. Researchers explore their potential as novel agents against bacterial infections. The synthesis and characterization of this Mannich derivative could provide valuable insights into combating bacterial pathogens .

Antifungal Agents

The piperazine ring is a common structural motif in antifungal compounds. By incorporating this compound into novel structures, scientists aim to develop effective antifungal drugs. Investigating its activity against fungal pathogens could lead to therapeutic breakthroughs .

Antidepressant Potential

Piperazine-based molecules have been studied for their antidepressant effects. This compound’s unique structure may contribute to modulating neurotransmitter systems associated with mood regulation. Further research could reveal its potential as an antidepressant agent .

Antiviral Applications

Given the diverse biological activities of piperazine derivatives, exploring their antiviral properties is crucial. This compound might exhibit inhibitory effects against specific viruses. Investigating its interactions with viral proteins and replication processes is essential .

Neurodegenerative Diseases

The piperazine ring is present in potential treatments for neurodegenerative disorders like Parkinson’s and Alzheimer’s disease. Researchers investigate compounds with similar structures to understand their neuroprotective mechanisms .

Recreational Use and Psychoactivity

While not a traditional scientific application, it’s worth noting that some piperazine derivatives are used illicitly for recreational purposes. Understanding their psychoactive effects and potential risks is essential for public health .

Propriétés

IUPAC Name |

2-[4-[(4-bromophenyl)methyl]piperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2O/c14-13-3-1-12(2-4-13)11-16-7-5-15(6-8-16)9-10-17/h1-4,17H,5-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEYMJAPCVCOFKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)CC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]ethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2623029.png)

![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzofuran-2-carboxamide](/img/structure/B2623032.png)

![2-Cyclopropyl-5-[[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2623033.png)

![2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2623034.png)

![3'-chloro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2623036.png)

![N-(4-methoxy-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2623039.png)

![1-[[4-(Trifluoromethyl)phenyl]methyl]triazol-4-amine;hydrochloride](/img/structure/B2623040.png)

![8,8-Dimethyl-1-azaspiro[4.5]decan-2-one](/img/structure/B2623043.png)

![3-[[1-(1,4-Dioxan-2-ylmethyl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2623045.png)

![Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate](/img/no-structure.png)